N-(3-acetylphenyl)quinoxaline-6-carboxamide
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Overview
Description
N-(3-acetylphenyl)quinoxaline-6-carboxamide: is a compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)quinoxaline-6-carboxamide typically involves the condensation of 3-acetylphenylamine with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology and Medicine: In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways . For example, its anticancer activity may be attributed to its ability to inhibit specific kinases or interfere with DNA replication .
Comparison with Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: An antitumor agent.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in swine production.
Uniqueness: N-(3-acetylphenyl)quinoxaline-6-carboxamide stands out due to its unique structural features, which confer distinct biological activities. Its acetylphenyl group and carboxamide functionality contribute to its specific interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-11(21)12-3-2-4-14(9-12)20-17(22)13-5-6-15-16(10-13)19-8-7-18-15/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDUNGYQINWASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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